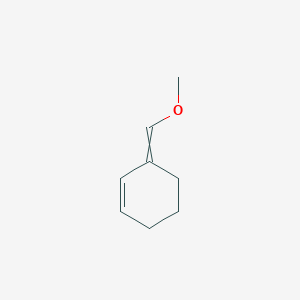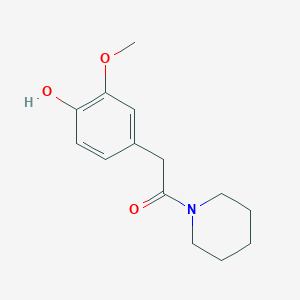
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a phenolic group, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate.
Reduction: The intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one depends on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-1-(piperidin-1-yl)ethan-1-one: Lacks the methoxy group.
2-(3-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one: Lacks the hydroxy group.
2-(4-Hydroxy-3-methoxyphenyl)-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, combined with the piperidine ring. This combination of functional groups may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
53283-49-1 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H19NO3/c1-18-13-9-11(5-6-12(13)16)10-14(17)15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3 |
InChI Key |
YUFLNYZOOWMBRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



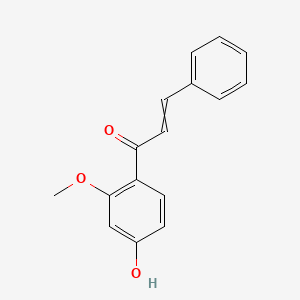
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
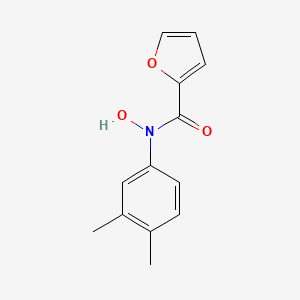
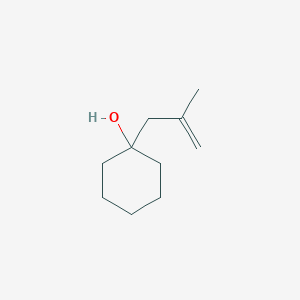
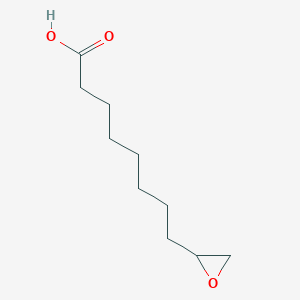
![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
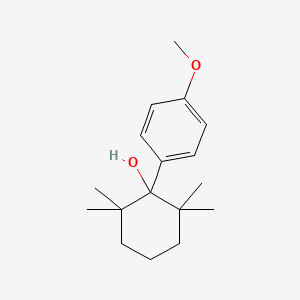
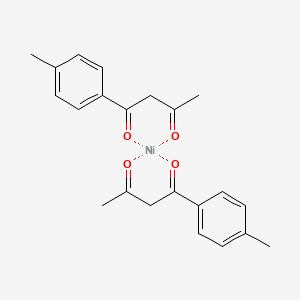
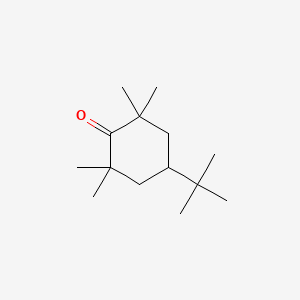
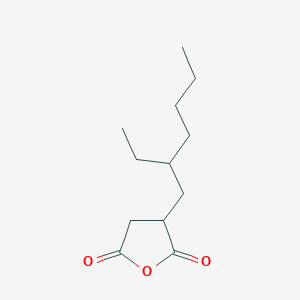
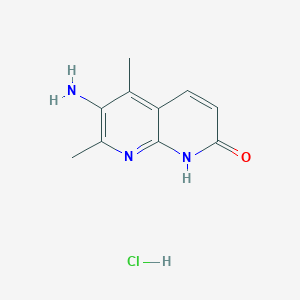
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
